Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is a synthetic organic compound characterized by its unique structure and potential applications in various fields of chemistry. Its molecular formula is , with a molecular weight of approximately 330.43 g/mol. The compound features a tert-butyl group, a benzyloxy group, and a cyano group attached to a seven-membered azepane ring, making it a member of the azepane family of compounds. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 5-(benzyloxy)-3-cyanoazepane-1-carboxylate, and it is identified by the Chemical Abstracts Service number 2940956-65-8 .
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an azepane derivative. Its structural features suggest potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups conducive to further chemical transformations .
The synthesis of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate typically involves several key steps:
The synthesis may also employ continuous flow techniques to improve efficiency and yield. This modern approach allows for better control over reaction conditions and minimizes side reactions, which is particularly beneficial in complex organic syntheses.
The molecular structure of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate can be represented using various notations:
N#CC(C1)CN(CCC1OCC2=CC=CC=C2)C(OC(C)(C)C)=O
XIZAGAQKWWQATG-UHFFFAOYSA-N
The presence of the azepane ring contributes to the compound's rigidity, while the tert-butyl and benzyloxy groups enhance its lipophilicity, potentially influencing its biological activity .
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate involves interactions at the molecular level:
This mechanism suggests that the compound could be explored for its pharmacological properties.
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate has several potential applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0